Decahydronaphthalene

Catalog No.
S525345
CAS No.
91-17-8
M.F
C10H18
M. Wt
138.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydronaphthalene

CAS Number

91-17-8

Product Name

Decahydronaphthalene

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2

InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N

SMILES

C1CCC2CCCCC2C1

Solubility

6.43e-06 M
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.
In water, 0.889 mg/l @ 25 °C
Solubility in water at 25 °C: very poo

Synonyms

decahydronaphthalene, decalin, decalin, (cis)-isomer, decalin, (trans)-isomer, naphthalane

Canonical SMILES

C1CCC2CCCCC2C1

Description

The exact mass of the compound Decahydronaphthalene is 138.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.43e-06 mvery sol in alcohol, methanol, ether, chloroform. miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.in water, 0.889 mg/l @ 25 °csolubility in water at 25 °c: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of ortho-fused bicyclic hydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry: Decalin as a Reactant or Solvent

  • Organic synthesis: Decahydronaphthalene's cyclic structure and relatively unreactive nature make it a valuable reaction medium in organic synthesis. Researchers can use it as a solvent for various reactions without the risk of it participating in the chemistry itself ScienceDirect.
  • Hydrogenation studies: Due to the presence of two saturated rings, decalin can undergo further hydrogenation under specific conditions. This property allows researchers to study hydrogenation catalysts and reaction mechanisms Journal of Catalysis.

Material Science: Decalin as a Precursor or Additive

  • Polymeric materials: Decahydronaphthalene can be chemically modified to create monomers for the synthesis of novel polymers. These polymers can have potential applications in areas like drug delivery or electronics ACS Applied Materials & Interfaces.
  • Crystal engineering: Decalin's ability to form inclusion compounds makes it useful in crystal engineering research. By incorporating guest molecules within its structure, researchers can study crystal packing and design new materials with specific properties Chemical Society Reviews.

Environmental Science: Decalin for Biodegradation Studies

  • Bioremediation: Some studies suggest that certain microorganisms can degrade decalin. This property makes it a potential candidate for research on bioremediation of hydrocarbon-contaminated environments Journal of Hazardous Materials: .

Origin

Decahydronaphthalene is primarily a synthetic compound, but it can also be found naturally in trace amounts in certain plants, such as Decodon verticillatus [].

Significance

Decalin's primary significance lies in its solvent properties. It is a versatile solvent for various nonpolar compounds, including resins, waxes, oils, and some types of polymers []. This makes it valuable in scientific research for applications like chromatography, extraction, and synthesis reactions.


Molecular Structure Analysis

Decalin exists as two isomers: cis-decalin and trans-decalin. Both isomers have the same chemical formula (C₁₀H₁₈) but differ in the spatial arrangement of their hydrogen atoms on the fused ring system [].

  • Key Features

    The bicyclic structure is the defining characteristic of decalin. The two cyclohexane rings are fused at a single carbon-carbon bond. The presence of ten saturated carbon atoms and eighteen hydrogen atoms classifies it as a saturated hydrocarbon.

  • Notable Aspects

    The cis and trans isomers have slightly different physical properties due to the varying spatial arrangement of their hydrogen atoms. Cis-decalin has a higher boiling point and is less dense than trans-decalin [].


Chemical Reactions Analysis

Synthesis

Decalin is typically synthesized by hydrogenating naphthalene, a process that involves adding hydrogen atoms across the double bonds of the naphthalene molecule [].

Balanced chemical equation:

C₁₀H₈ (naphthalene) + 5 H₂ → C₁₀H₁₈ (decalin)

Decomposition

Decalin is relatively stable but can decompose under high temperatures (>500°C) into simpler hydrocarbons like methane, ethane, and propene.

Other Reactions


Physical And Chemical Properties Analysis

  • Melting Point: -43.6 °C (cis-decalin), -89.6 °C (trans-decalin) []
  • Boiling Point: 189.9 °C (cis-decalin), 195.0 °C (trans-decalin) []
  • Solubility: Insoluble in water, miscible with most organic solvents []
  • Density: 0.86 g/cm³ (cis-decalin), 0.89 g/cm³ (trans-decalin) []
  • Flash Point: 46 °C (115 °F)

Mechanism of Action (Not Applicable)

Decalin does not have a specific biological mechanism of action as it primarily functions as a solvent.

  • Flammability: Decalin is a flammable liquid with a low flash point, posing a fire hazard. It can readily ignite with heat, sparks, or open flames.
  • Toxicity: Decalin is considered mildly toxic upon ingestion or inhalation. It can cause irritation to the skin, eyes, and respiratory system.
  • Reactivity: Decalin is relatively stable but can react violently with strong oxidizing agents.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear colorless liquid
Water-white liquid

XLogP3

4.6

Exact Mass

138.1409

Boiling Point

383 °F at 760 mm Hg (USCG, 1999)
179.533333333333 °C
155.5 °C
185-195 °C

Flash Point

134 °F (USCG, 1999)
129 °F; 54 °C (Closed cup) /Trans-isomer/
136 °F; 58 °C (CLOSED CUP)
57 °C c.c.

Vapor Density

4.76 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.89 at 68 °F (USCG, 1999)
0.8965 @ 22 °C
Relative density (water = 1): 0.87-0.90

LogP

4.6

Odor

Slight odor resembling menthol; pure decalin does not smell of naphthalene

Appearance

Solid powder

Melting Point

-44 °F (USCG, 1999)
-38.7333333333 °C
-43 °C
-40 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88451Q4XYF

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (85.13%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (74.72%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (98.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (39.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (85.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (14.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (43.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (41.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

A diverse group of chemicals including... decalin... cause alpha2u-globulin nephropathy or hyaline droplet nephropathy. This nephropathy occurs in male rats, is characterized by the accumulation of protein droplets in the S2 segment of the proximal tubule, and results in single-cell necrosis, the formation of granular casts at the junction of the proximal tubule and the thin loop of Henle, and cellular regeneration. Chronic exposure to these compounds results in progression of these lesions and ultimately in chronic nephropathy.
...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...

Vapor Pressure

1.30 mmHg
2.3 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 127

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/

Other CAS

91-17-8
493-01-6
493-02-7

Associated Chemicals

Cis-Decahydronaphthalene;493-01-6
Trans-Decahydronaphthalene;493-02-7

Wikipedia

Decalin

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

HYDROGENATION OF NAPHTHALENE IN GLACIAL ACETIC ACID IN PRESENCE OF PLATINUM CATALYST @ 25 °C & 130 ATM YIELDS MIXT OF 77% CIS-DECALIN & 23% TRANS-DECALIN. HYDROGENATION OF TETRALIN UNDER SAME CONDITIONS YIELDS ALMOST ONLY CIS-DECALIN. ... HYDROGENATION OF DELTA-4A(8A)-OCTALIN IN ETHANOL IN PRESENCE OF PLATINUM YIELDS TRANS-DECALIN AS MAIN COMPONENT.
BY TREATMENT OF NAPHTHALENE IN FUSED STATE (ABOVE 100 °C) WITH HYDROGEN IN PRESENCE OF COPPER OR NICKEL CATALYST.
Decalin is produced by liquid-phase hydrogenation of naphthalene under pressure in the presence of nickel catalysts. The proportion of the two stereoisomers formed depends on the reaction conditions.

General Manufacturing Information

All other petroleum and coal products manufacturing
Petrochemical manufacturing
Plastics product manufacturing
Naphthalene, decahydro-: ACTIVE
Naphthalene, decahydro-, cis-: ACTIVE
Naphthalene, decahydro-, trans-: ACTIVE

Storage Conditions

Handle and store under Nitrogen. ...Potentially explosive peroxides can form on long time storage in contact with air. Light and heat accelerate peroxide /formation/.

Stability Shelf Life

On long exposure to air forms dangerous concentration of peroxide.

Dates

Modify: 2023-08-15
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